molecular formula C7H9ClN2O2 B2384992 ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate CAS No. 1006455-27-1

ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate

Cat. No. B2384992
M. Wt: 188.61
InChI Key: SNNAODJSPFJDQU-UHFFFAOYSA-N
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Description

Chloromethyl ethyl ether is a related compound that is used as an alkylating agent . It is used in organic synthesis for introducing the methoxymethyl ether (MOM) protecting group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an alkoxide nucleophile with an alkyl halide . The bromide nucleophile preferably attacks the ether’s ethyl substituent because it is less hindered .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. For example, in the case of the chloromethyl group, there is no other place of attachment for chlorine than on carbon-1 (for this side chain); hence, 1-chloromethyl can be substituted by chloromethyl .


Chemical Reactions Analysis

Ethers, such as chloromethyl ethyl ether, can undergo a variety of reactions. For instance, they can react with water to form alcohols and alkyl halides .


Physical And Chemical Properties Analysis

Chloromethyl ethyl ether is a liquid at room temperature with a molecular weight of 94.54. It has a refractive index of 1.404 and a boiling point of 82°C. Its density is 1.019 g/mL at 25°C .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate has been utilized in synthesizing various pyrazole derivatives. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride, demonstrating high regioselectivity and yields (Machado et al., 2011).

Use in Condensation Reactions

  • The compound has been used in condensation reactions to synthesize novel products. For example, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were obtained via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, which has been useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

In Novel Synthesis Processes

  • It plays a role in novel synthesis processes, such as the creation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate. This compound undergoes selective cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are then converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).

In the Preparation of Antimicrobial and Anticancer Agents

  • Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate has been used in synthesizing compounds with potential antimicrobial and anticancer properties. For example, novel 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing promising results in vitro (Hafez et al., 2016).

Safety And Hazards

Chloromethyl ethyl ether is classified as a dangerous substance. It is highly flammable and can cause serious eye irritation. It is also suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl 1-(chloromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-3-4-10(5-8)9-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNAODJSPFJDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate

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